molecular formula C13H12Cl2N4O3 B2394521 2,4-dichloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034356-35-7

2,4-dichloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No. B2394521
CAS RN: 2034356-35-7
M. Wt: 343.16
InChI Key: BZDZYDUIYLGYQT-UHFFFAOYSA-N
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Description

This compound is a derivative of triazine and is known to be a stable yet highly reactive peptide coupling agent . It has been reported as a useful coupling reagent for the purification of peptides . It is also a part of the class of compounds known as quaternary ammonium salts, which are known for their antimicrobial properties .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran . This reaction results in the formation of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride . The synthesis process is reported to be efficient and economically sustainable .


Molecular Structure Analysis

The molecular structure of this compound includes a triazine ring with two chlorine atoms and a methyl group attached to a nitrogen atom . The triazine ring is also substituted with two methoxy groups . The molecular weight of this compound is 276.72 .


Chemical Reactions Analysis

This compound is known to participate in coupling reactions, particularly in the condensation of carboxylic acids and amines to form corresponding amides . It can also be used in the esterification of carboxylic acids with alcohols to form corresponding esters .

Scientific Research Applications

Synthesis and Chemical Reactions

2,4-Dichloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide plays a critical role in the synthesis of various chemical compounds, demonstrating its versatility in chemical reactions. For instance, it has been utilized as a condensing agent leading to the formation of amides and esters under practical conditions, highlighting its efficiency in organic synthesis. This process is facilitated by the compound's ability to undergo condensation with carboxylic acids and amines, producing corresponding amides in good yields. The method is notable for proceeding under atmospheric conditions without the need for drying solvents, making it economically and environmentally favorable (Kunishima et al., 1999; Kunishima et al., 1999).

Applications in Polymer Science

The compound's utility extends to polymer science, where it contributes to the synthesis of novel materials. Research has explored its role in developing polyamides containing s-triazine rings and fluorene "cardo" groups. These polyamides exhibit desirable properties such as high thermal stability and solubility in polar solvents, making them suitable for various applications in materials science. The incorporation of s-triazine rings and fluorene groups into the polymer backbone enhances the material's physical and chemical properties, showcasing the compound's contribution to advancing polymer technology (Sagar et al., 2001).

Mechanism of Action

Target of Action

It is known that this compound is a highly reactive peptide coupling agent . Peptide coupling agents are used to facilitate the formation of peptide bonds, which link amino acids together in proteins. Therefore, the primary targets of this compound are likely to be amino acids or proteins.

Mode of Action

The compound interacts with its targets through a process known as amide bond formation . This process involves a nucleophilic attack by an amine, alcohol, or another nucleophile on the highly reactive ester formed by the compound . As a result, a molecule of 4,6-dimethoxy-1,3,5-triazin-2-ol is released, and the corresponding carboxylic derivative is formed .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its absorption and distribution in the body

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide. For instance, the compound’s reactivity and stability can be affected by factors such as temperature and pH. Moreover, its water insolubility suggests that it may be more stable and effective in non-aqueous environments.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The future directions for this compound could involve further exploration of its antimicrobial properties . Additionally, due to its role as a peptide coupling agent, it could be used in the development of new peptides and proteins for various applications in medicine and biotechnology .

properties

IUPAC Name

2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4O3/c1-21-12-17-10(18-13(19-12)22-2)6-16-11(20)8-4-3-7(14)5-9(8)15/h3-5H,6H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDZYDUIYLGYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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